1,1,3-Trimethylcyclohexane

fuel surrogate combustion kinetics octane rating

1,1,3-Trimethylcyclohexane (CAS 3073-66-3) is a critical C9 alkylcyclohexane for multi-component gasoline surrogate fuels and NIST-traceable analytical standards. Its specific RON (81.3) and boiling point (136-138°C) are essential for accurate combustion kinetic modeling, ensuring precise representation of the naphthenic fraction. Select this isomer for ISO/IEC 17025 compliance in GC/MS workflows.

Molecular Formula C9H18
Molecular Weight 126.24 g/mol
CAS No. 3073-66-3
Cat. No. B1585257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3-Trimethylcyclohexane
CAS3073-66-3
Molecular FormulaC9H18
Molecular Weight126.24 g/mol
Structural Identifiers
SMILESCC1CCCC(C1)(C)C
InChIInChI=1S/C9H18/c1-8-5-4-6-9(2,3)7-8/h8H,4-7H2,1-3H3
InChIKeyPYOLJOJPIPCRDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.40e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





1,1,3-Trimethylcyclohexane (CAS 3073-66-3) Baseline Procurement Specifications and Chemical Identity


1,1,3-Trimethylcyclohexane (CAS 3073-66-3) is a C9 alkylcyclohexane (molecular formula C9H18) with a molecular weight of 126.24 g/mol and a molecular volume of 164.9±3.0 cm³ . This cyclohexane derivative, also known as Cyclogeraniolane, exists as a clear, colorless liquid at ambient temperature with a density of 0.78 g/cm³ (20/20°C), a normal boiling point of 136-138°C, and a flash point of 18°C . Its research octane number (RON) has been reported as 81.3, and its motor octane number (MON) as 82.6 [1]. The compound is commercially available at purities of ≥99.0% (GC) and is supplied as a NIST-traceable certified reference material for analytical instrumentation applications including GC, GC/MS, HPLC, and LC/MS . It is classified as a flammable liquid (UN3295, Hazard Class 3, Packing Group II) with hazard statement H304 (fatal if swallowed and enters airways) .

Why 1,1,3-Trimethylcyclohexane (CAS 3073-66-3) Cannot Be Substituted with Other C9 Alkylcyclohexane Isomers


Despite sharing the molecular formula C9H18 and a nominal molecular weight of 126.24 g/mol, positional isomers of trimethylcyclohexane exhibit materially divergent physicochemical properties that preclude generic substitution in fuel surrogate applications and analytical reference standards. The 1,1,3-substitution pattern confers a specific boiling point (136-138°C) and density (0.78 g/cm³) that differ meaningfully from isomers such as 1,2,4-trimethylcyclohexane (bp 141-145°C, density 0.786 g/mL) and 1,3,5-trimethylcyclohexane (bp 140°C, density 0.77 g/cm³) [1]. More critically, the research octane number (RON) of 1,1,3-trimethylcyclohexane (81.3) positions it as a mid-range octane component, whereas alternative alkylcyclohexanes such as methylcyclohexane (RON 75) and butylcyclohexane (RON 34) diverge substantially [2]. In surrogate fuel modeling—where precise replication of distillation curves, flame speed, and knock resistance is paramount—even small deviations in boiling point (±3-7°C) and octane rating (±6-47 units) invalidate the predictive accuracy of kinetic mechanisms calibrated to specific isomers. Substitution without experimental revalidation introduces systematic error into combustion simulations and analytical calibration workflows [3].

Quantitative Differentiation of 1,1,3-Trimethylcyclohexane (CAS 3073-66-3) Against Closest Analogs


Research Octane Number (RON): 1,1,3-Trimethylcyclohexane vs. Alkylcyclohexane Series

1,1,3-Trimethylcyclohexane exhibits a Research Octane Number (RON) of 81.3 and a Motor Octane Number (MON) of 82.6 [1]. In contrast, methylcyclohexane—a structurally simpler cycloalkane commonly used as a baseline fuel surrogate component—has a RON of 75 and MON of 71 [2]. At the other extreme, butylcyclohexane displays a RON of only 34 due to the lengthening alkyl chain promoting low-octane linear alkane combustion behavior [3]. The 1,1,3-substitution pattern thus provides an intermediate octane rating that bridges the gap between high-octane cyclohexane (RON ~100) and low-octane long-chain alkylcyclohexanes.

fuel surrogate combustion kinetics octane rating

Normal Boiling Point: 1,1,3-Trimethylcyclohexane vs. 1,2,4-Trimethylcyclohexane Isomer

The normal boiling point of 1,1,3-trimethylcyclohexane is 136-138°C (409-411 K) at 760 mmHg, as confirmed by multiple authoritative sources including NIST TRC data and vendor technical specifications [1]. In contrast, the positional isomer 1,2,4-trimethylcyclohexane exhibits a boiling point of 143.5±7.0°C at 760 mmHg, with commercial material specifications indicating 141-143°C . The 1,3,5-trimethylcyclohexane isomer boils at 140°C . This represents a boiling point differential of approximately 5-7°C between the 1,1,3- and 1,2,4-substituted isomers.

distillation curve fuel volatility isomer differentiation

Density and Volumetric Properties: 1,1,3-Trimethylcyclohexane vs. Isomeric and Structural Analogs

1,1,3-Trimethylcyclohexane has a measured density of 0.778-0.780 g/cm³ (20°C) . This value positions it between the lower-density 1,3,5-trimethylcyclohexane (0.77 g/cm³) and the higher-density 1,2,4-trimethylcyclohexane (0.786 g/mL at 25°C; 0.758-0.79 g/cm³ depending on stereoisomer composition) . For comparison, n-propylcyclohexane—a C9 alkylcyclohexane with a linear side chain rather than multiple methyl substituents—exhibits a density of approximately 0.802 g/cm³ [1]. The 1,1,3-substitution pattern thus yields an intermediate density profile among C9 cycloalkane isomers.

fuel density volumetric energy content physical property

Flash Point and Safety Classification: 1,1,3-Trimethylcyclohexane vs. Trimethylcyclohexane Isomers

1,1,3-Trimethylcyclohexane exhibits a flash point of 18°C (closed cup) . In comparison, the 1,2,4-trimethylcyclohexane isomer mixture displays a higher flash point of 27.9°C, while the 1,3,5-trimethylcyclohexane isomer has a flash point of 19°C . This places 1,1,3-trimethylcyclohexane as the most flammable of the three common trimethylcyclohexane positional isomers, with a flash point 1-10°C lower than its analogs. All three isomers are classified as UN3295 (Hydrocarbons, liquid, n.o.s.), Hazard Class 3, Packing Group II for transportation purposes.

flammability transport classification safety data

Analytical Reference Material Certification: 1,1,3-Trimethylcyclohexane NIST-Traceable Standard vs. Research-Grade Material

1,1,3-Trimethylcyclohexane is commercially available as a NIST-traceable certified reference material (CRM) manufactured under ISO/IEC 17025 and ISO/IEC Guide 34 accreditation, supplied at a certified concentration of 1000 μg/mL in methanol-P&T matrix with a Certificate of Analysis reporting target analyte accuracy to ±2% . The compound is also offered as a high-purity research chemical (≥99.0% GC) without ISO certification . For comparison, the 1,2,4-trimethylcyclohexane isomer is typically supplied as a mixture of stereoisomers at 97% purity, with no widely available NIST-traceable CRM offering . The 1,3,5-trimethylcyclohexane isomer is available at ≥98.0% purity but similarly lacks equivalent certified reference material availability .

certified reference material analytical standard GC-MS calibration

Optimal Research and Industrial Application Scenarios for 1,1,3-Trimethylcyclohexane (CAS 3073-66-3)


Multi-Component Surrogate Fuel Formulation for Gasoline Combustion Modeling

1,1,3-Trimethylcyclohexane serves as a cycloalkane component in multi-component gasoline surrogate fuels where precise control over the distillation curve and octane rating is required. Its intermediate RON (81.3) and boiling point (136-138°C) make it suitable for representing the naphthenic fraction of commercial gasoline, bridging the volatility and knock resistance gap between lighter methylcyclohexane and heavier, lower-octane alkylcyclohexanes . Combustion kinetic modelers should select this isomer when the target surrogate must reproduce mid-range distillation behavior (T50) while maintaining an octane profile consistent with the cycloalkane class, as the 1,2,4-isomer's higher boiling point (143.5°C) would shift the distillation curve upward and alter predicted evaporation rates .

Certified Reference Material for GC-MS Environmental and Petrochemical Analysis

For laboratories requiring ISO/IEC 17025-compliant analytical workflows, 1,1,3-trimethylcyclohexane is available as a NIST-traceable certified reference material at 1000 μg/mL concentration with ±2% accuracy . This CRM supports the quantification of alkylcyclohexanes in environmental samples (e.g., petroleum hydrocarbon contamination source tracing), petrochemical product quality control, and forensic fuel analysis. The certified standard eliminates the traceability and accuracy gaps associated with non-certified research-grade isomers such as 1,2,4-trimethylcyclohexane and 1,3,5-trimethylcyclohexane, which are not available in equivalent CRM formats .

Chemical Intermediate in Organic Synthesis Requiring Defined Conformational Properties

The 1,1,3-trimethyl substitution pattern imparts specific conformational preferences and steric interactions that are distinct from other trimethylcyclohexane isomers, making the compound a useful model system for stereochemical studies and a building block for terpenoid and diterpenoid synthesis . Researchers investigating stereoelectronic effects, hyperconjugation, or ring puckering in substituted cyclohexanes should select the 1,1,3-isomer when the experimental design requires a conformationally biased system with predictable chair conformer populations. The compound has been demonstrated as an intermediate in the synthesis of ent-taxane-type diterpenoids from d-camphor, establishing its utility in complex natural product synthesis pathways .

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